

Preparing a TG4-155 Stock Solution in DMSO: Application Notes and Protocols

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Compound of Interest		
Compound Name:	TG4-155	
Cat. No.:	B10765086	Get Quote

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This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of **TG4-155** in dimethyl sulfoxide (DMSO). **TG4-155** is a potent and selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration.[1][2][3] Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results.

TG4-155 Chemical and Physical Properties

A summary of the key quantitative data for **TG4-155** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C23H26N2O4	[1][4]
Molecular Weight	~394.5 g/mol	[1][4][5]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1][4]
Solubility in DMSO	30 mg/mL to 79 mg/mL	[1][4][6]



Note on Solubility: The reported solubility of **TG4-155** in DMSO varies across different suppliers.[1][4][6] It is recommended to use fresh, high-purity DMSO to achieve optimal dissolution, as DMSO can absorb moisture, which may reduce the solubility of the compound. [6] For practical purposes, preparing a stock solution at a concentration of 10 mM or 20 mM is common and ensures complete dissolution.

Experimental Protocol: Preparation of a 10 mM TG4-155 Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of **TG4-155** in DMSO.

Materials:

- TG4-155 powder
- Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Microcentrifuge tubes or amber glass vials
- Vortex mixer
- · Pipettes and sterile pipette tips

Procedure:

- Determine the required mass of TG4-155:
 - Use the following formula to calculate the mass of TG4-155 needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Molecular Weight (g/mol) * Volume (L)
 - \circ For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 394.5 g/mol * 0.001 L = 3.945 mg
- Weighing TG4-155:



 Carefully weigh out the calculated amount of TG4-155 powder using a calibrated analytical balance. It is advisable to weigh the powder in a microcentrifuge tube or a small vial to minimize transfer loss.

Dissolving in DMSO:

- Add the appropriate volume of high-purity DMSO to the tube or vial containing the weighed TG4-155. For the example above, add 1 mL of DMSO.
- Cap the tube or vial securely.

Mixing:

- Vortex the solution thoroughly for 1-2 minutes to facilitate the dissolution of the TG4-155 powder.
- Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[7]

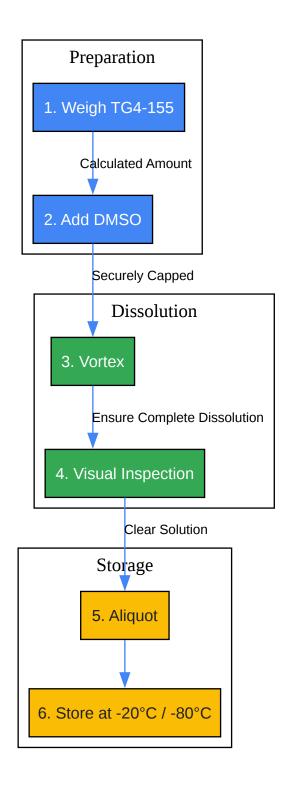
Aliquoting and Storage:

- To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 μL or 20 μL) in microcentrifuge tubes.[7]
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6][7] The powder form of TG4-155 is stable for at least 4 years when stored at -20°C.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the **TG4-155** stock solution.





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Caption: Workflow for preparing **TG4-155** stock solution in DMSO.

Signaling Pathway of TG4-155 Action



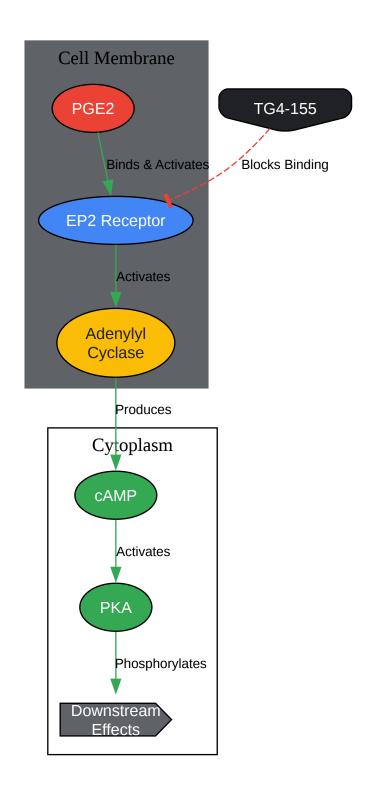




TG4-155 acts as an antagonist to the EP2 receptor, which is a G protein-coupled receptor (GPCR). The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP2 receptor typically initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, influencing cellular processes such as gene expression, proliferation, and inflammation. **TG4-155** blocks this pathway by preventing PGE2 from binding to the EP2 receptor.

The diagram below provides a simplified representation of the EP2 signaling pathway and the point of intervention by **TG4-155**.





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Caption: Simplified EP2 signaling pathway and TG4-155's mechanism of action.



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